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Methyl 2-amino-5-methylthiazole-

4-carboxylate

Cat. No.: B1299437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a

"privileged structure" due to its presence in numerous biologically active compounds, including

several clinically approved drugs.[1] Its derivatives have garnered significant attention for their

potent anticancer properties, demonstrating cytotoxic effects across a wide array of human

cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of

various 2-aminothiazole analogs, supported by experimental data to aid in the advancement of

cancer research and drug discovery.

Comparative Cytotoxicity Data
The cytotoxic potential of 2-aminothiazole derivatives is typically quantified by the half-maximal

inhibitory concentration (IC50), which represents the concentration of a compound required to

inhibit the growth of 50% of a cancer cell population. The following table summarizes the in

vitro cytotoxicity of selected 2-aminothiazole analogs against various cancer cell lines,

showcasing the diverse potency of these compounds.
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Compound/Derivative Cancer Cell Line IC50 Value

Benzazole analog 6b MCF-7 (Breast Cancer) 17.2 ± 1.9 μM

A549 (Lung Cancer) 19.0 ± 3.2 μM

Compound 27 (N-(5-benzyl-4-

(tert-butyl)thiazol-2-yl)-2-

(piperazin-1-yl)acetamide)

HeLa (Cervical Cancer) 1.6 ± 0.8 µM

Compound 20 H1299 (Lung Cancer) 4.89 µM

SHG-44 (Glioma) 4.03 µM

TH-39 K562 (Leukemia) 0.78 µM

Compounds 23 and 24 HepG2 (Liver Cancer) 0.51 mM and 0.57 mM

PC12 (Pheochromocytoma) 0.309 mM and 0.298 mM

Compound 79a MCF-7 (Breast Cancer) 2.32 µg/mL (GI50)

Compound 79b A549 (Lung Cancer) 1.61 µg/mL (GI50)

1-(4-chloro-phenyl)-3-[4-oxo-7-

(4-bromo-phenyl)-4,5-

dihydrothiazolo[4,5-

d]pyridazin-2-yl]thiourea (88)

HS 578T (Breast Cancer) 0.8 µM

Mechanisms of Anticancer Action
The cytotoxic effects of 2-aminothiazole derivatives are largely attributed to their ability to

interfere with key cellular processes, primarily by inducing programmed cell death (apoptosis)

and causing cell cycle arrest.[1]

Induction of Apoptosis: A significant number of 2-aminothiazole analogs have been shown to

trigger apoptosis in cancer cells.[1] This is often achieved by modulating the balance of pro-

apoptotic and anti-apoptotic proteins from the Bcl-2 family. For instance, some derivatives can

downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.

[1] This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c and

the subsequent activation of caspases, which are the executioners of apoptosis.
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Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation

of cancer cells by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M

phases.[1] This prevents the cancer cells from progressing through the division cycle and

ultimately leads to cell death.
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Apoptosis Induction by 2-Aminothiazole Analogs
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Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole analogs.
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Experimental Protocols
The evaluation of the cytotoxic activity of 2-aminothiazole derivatives is predominantly carried

out using in vitro cell-based assays. A standard experimental workflow is outlined below.
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Experimental Workflow for Cytotoxicity Assessment

1. Cell Culture
(Seeding in 96-well plates)

2. Compound Treatment
(Varying concentrations)

3. Incubation
(e.g., 24-72 hours)

4. MTT Assay
(Addition of MTT reagent)

5. Formazan Solubilization
(Addition of DMSO)

6. Absorbance Reading
(e.g., 570 nm)

7. IC50 Calculation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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